
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is a heterocyclic compound featuring an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone can be synthesized through multicomponent reactions involving 1,2-amino alcohols. These reactions often employ metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For instance, the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids can yield N-propargyloxazolidines .
Industrial Production Methods: Industrial production methods for oxazolidine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation and specific catalysts such as CuI and CuBr2 .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, oxazolidine derivatives like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.
Comparación Con Compuestos Similares
1,3-Oxazolidin-2-one: This compound shares the oxazolidine ring structure and is used in the synthesis of antibacterial agents.
N-Propargyloxazolidines: These derivatives are synthesized through similar multicomponent reactions and have applications in organic synthesis.
Uniqueness: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-(5-hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO3/c1-4-3-6(9)10-7(4)5(2)8/h4,6,9H,3H2,1-2H3 |
Clave InChI |
BRGDNEALBRLGAE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(ON1C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
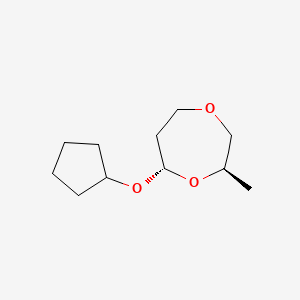
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
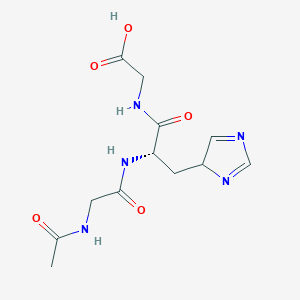
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

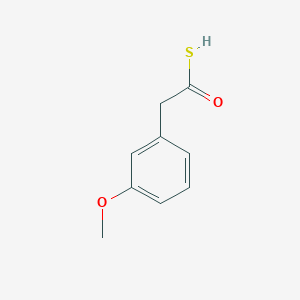
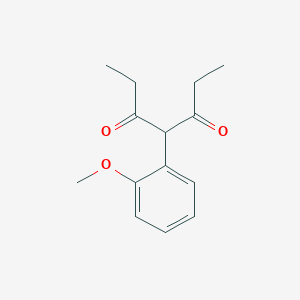
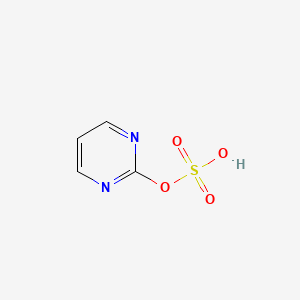
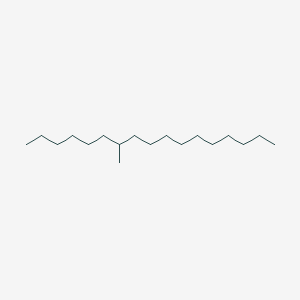

![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
